molecular formula C16H14FNO4S2 B2824518 3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide CAS No. 2380041-48-3

3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B2824518
CAS No.: 2380041-48-3
M. Wt: 367.41
InChI Key: PHEZMMNRNVIVTE-UHFFFAOYSA-N
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Description

3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide is a complex organic compound that features a combination of fluorine, furan, thiophene, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the furan and thiophene rings. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

  • Reduction: : Reduction reactions can target the sulfonamide group, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions. Reagents like sodium methoxide can replace the fluorine atom with a methoxy group.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide, acetic acid as solvent.

    Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.

    Substitution: Sodium methoxide, methanol as solvent.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Amine derivatives of the sulfonamide group.

    Substitution: Methoxy-substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound’s sulfonamide group is of interest due to its potential as an enzyme inhibitor. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, making this compound a candidate for drug development.

Medicine

In medicine, the compound’s structural features suggest potential applications as an anti-inflammatory or anticancer agent. Research is ongoing to explore its efficacy and safety in these roles.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique electronic properties imparted by the fluorine and heterocyclic rings.

Mechanism of Action

The mechanism by which 3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the furan and thiophene rings contribute to its overall electronic properties.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-benzene-1-sulfonamide: Similar structure but lacks the methoxy group, which may affect its reactivity and binding properties.

    3-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide: Chlorine instead of fluorine, which can alter its electronic properties and reactivity.

    3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-hydroxybenzene-1-sulfonamide: Hydroxy group instead of methoxy, which can influence its solubility and hydrogen bonding capabilities.

Uniqueness

The unique combination of fluorine, furan, thiophene, and sulfonamide groups in 3-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide provides it with distinct electronic properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-fluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4S2/c1-21-16-5-4-13(8-14(16)17)24(19,20)18-9-12-7-11(10-23-12)15-3-2-6-22-15/h2-8,10,18H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEZMMNRNVIVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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